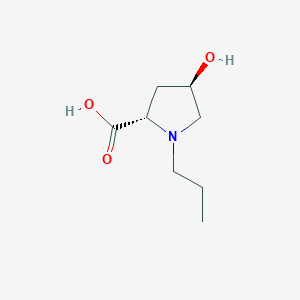
(R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine typically involves the reaction of 1,1,1-trifluoro-3-methyl-2-pentanol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the conversion. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are often the corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products:
Oxidation: Oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring the incorporation of trifluoromethyl groups for enhanced stability and performance.
Mechanism of Action
The mechanism of action of (R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-methyl-2-propylamine
- 1,1,1-Trifluoro-3-methyl-2-butylamine
- 1,1,1-Trifluoro-3-methyl-2-hexylamine
Comparison: (R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C6H12F3N |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
(2R,3R)-1,1,1-trifluoro-3-methylpentan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-3-4(2)5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
IIRLSLVVRQOEDF-RFZPGFLSSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(F)(F)F)N |
Canonical SMILES |
CCC(C)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


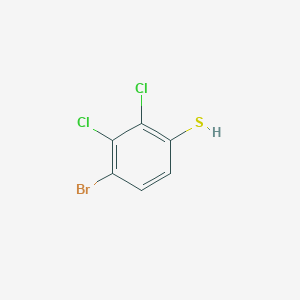
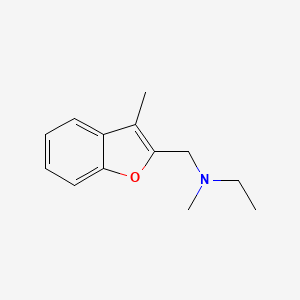
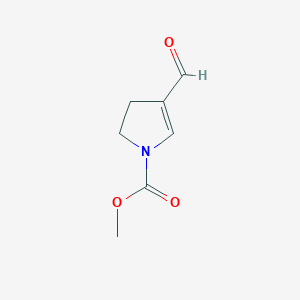



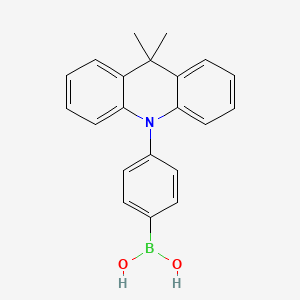
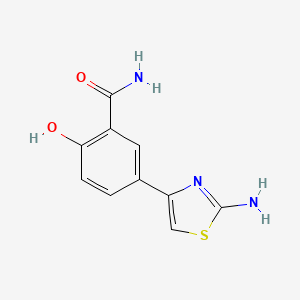
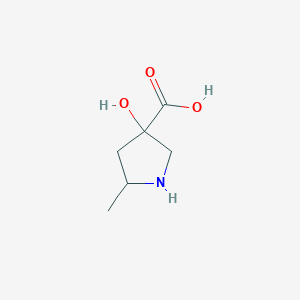

![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
amine](/img/structure/B12859666.png)
